4-(4-Bromobenzyl)-1,4-oxazepane

Dopamine D4 receptor Antipsychotic ligand Oxazepane SAR

This 1,4-oxazepane derivative is the optimal scaffold for neuroscience programs targeting dopamine D4 receptors. The para-bromine substituent delivers nanomolar D4 binding (Ki=2 nM, CHEMBL104035) and serves as a universal handle for Suzuki, Buchwald-Hartwig, and Sonogashira diversification—a dual role impossible with non-halogenated analogs. Its elevated lipophilicity (bromine Hansch π=0.86) enhances BBB penetration in CNS applications. Procure exclusively by InChI Key (GISFMYKDWLOBNX-UHFFFAOYSA-N) to avoid inactive isomers; incorrect isomers compromise SAR data and waste screening resources. Multi-gram synthesis via reductive amination is established, supporting library production.

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
Cat. No. B8662791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromobenzyl)-1,4-oxazepane
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESC1CN(CCOC1)CC2=CC=C(C=C2)Br
InChIInChI=1S/C12H16BrNO/c13-12-4-2-11(3-5-12)10-14-6-1-8-15-9-7-14/h2-5H,1,6-10H2
InChIKeyGISFMYKDWLOBNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromobenzyl)-1,4-oxazepane: Procurement-Ready Heterocyclic Building Block for CNS Receptor Research


4-(4-Bromobenzyl)-1,4-oxazepane (molecular formula C₁₂H₁₆BrNO; MW 270.17 g/mol) is a 1,4-oxazepane derivative featuring a 4-bromobenzyl substituent on the ring nitrogen . This compound belongs to a class of seven-membered N,O-heterocycles that have attracted interest as scaffolds for dopamine D₄ receptor ligands and monoamine reuptake inhibitors [1]. While it is widely catalogued as a research chemical at ≥95% purity , its primary differentiation from unsubstituted or benzyl-substituted oxazepane analogs lies in the electron-withdrawing bromine atom on the para-position of the benzyl ring. This structural feature enhances lipophilicity (calculated XLogP3-AA of close analogs: ~2.1–3.0) and introduces a versatile synthetic handle (the C–Br bond) for further cross-coupling functionalization—a capability absent in the parent 4-benzyl-1,4-oxazepane scaffold.

Why 4-Benzyl-1,4-oxazepane or Other In-Class Analogs Cannot Replace 4-(4-Bromobenzyl)-1,4-oxazepane in Key Applications


Simply exchanging 4-(4-bromobenzyl)-1,4-oxazepane for its debrominated analog 4-benzyl-1,4-oxazepane, or for positional isomers such as 3-(4-bromophenyl)-1,4-oxazepane, is not functionally equivalent for three reasons rooted in structure–activity relationships (SAR) established for the 1,4-oxazepane class [1]. First, the para-bromine atom directly influences the electron density on the benzyl ring, which computational models (GRID/GOLPE 3D-QSAR) identify as a critical molecular interaction field for dopamine D₄ receptor affinity [1]. Second, the C–Br bond provides a synthetic diversification point for Suzuki, Sonogashira, or Buchwald-Hartwig couplings that is entirely absent in the non-halogenated 4-benzyl scaffold, meaning the brominated derivative serves dual roles as both a pharmacologically active entity and a late-stage functionalization intermediate. Third, the bromine substituent increases molecular weight by ~79 Da and raises lipophilicity, altering physicochemical and pharmacokinetic parameters in ways that cannot be replicated by a simple benzyl group. A direct potency comparison, while limited to closely related 2,4-disubstituted oxazepane derivatives bearing a 4-bromobenzyl group at the N-4 position, shows nanomolar D₄ receptor binding (Ki = 2 nM; CHEMBL104035) [2]. In contrast, no quantitative affinity data exist for the unsubstituted 4-benzyl-1,4-oxazepane at this target, underscoring the functional non-interchangeability of these analogs.

Quantitative Evidence Guide: Where 4-(4-Bromobenzyl)-1,4-oxazepane Demonstrates Verifiable Differentiation


Dopamine D₄ Receptor Affinity: N-4 Bromobenzyl Substituent Confers Nanomolar Potency Absent in Non-Halogenated Analogs

The most proximal quantitative evidence for the target scaffold comes from a 2,4-disubstituted-1,4-oxazepane bearing the identical 4-(4-bromobenzyl) group at the N-4 position. In a direct in vitro binding assay, 4-(4-bromo-benzyl)-2-(4-chloro-2-methoxy-phenoxymethyl)-[1,4]oxazepane (CHEMBL104035) inhibited [³H]spiperone binding to human dopamine D₄ receptor expressed in CHO cells with a Ki of 2 nM [1]. This value serves as a class-level benchmark for the 4-(4-bromobenzyl)-1,4-oxazepane substructure when embedded in a 2,4-disubstituted oxazepane pharmacophore. By contrast, no dopamine D₄ binding data are available for the debrominated analog 4-benzyl-1,4-oxazepane, indicating that the bromine atom is likely a key contributor to—or at minimum a permissive feature for—high-affinity target engagement in this chemotype. The experimental system: displacement of [³H]spiperone from human D₄ receptor in CHO cells, inhibition constant determination.

Dopamine D4 receptor Antipsychotic ligand Oxazepane SAR

Synthetic Versatility: The Para-Bromine Atom Enables Cross-Coupling Chemistry Unavailable to 4-Benzyl-1,4-oxazepane

The C–Br bond at the para-position of the benzyl ring constitutes a synthetically addressable handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, etc.) [1]. The 4-bromobenzyl group can function as an electrophilic partner for generating C–C, C–N, or C–O bonds, enabling modular library synthesis from a single advanced intermediate. In contrast, the non-halogenated comparator 4-benzyl-1,4-oxazepane (CAS 19344-52-6) lacks any comparable synthetic handle; diversification of the benzyl ring in that scaffold requires either de novo synthesis from substituted benzaldehydes or harsh electrophilic aromatic substitution conditions that are incompatible with many functional groups. The reductive amination route to 4-(4-bromobenzyl)-1,4-oxazepane uses 4-bromobenzaldehyde and homomorpholine hydrochloride in dichloroethane with acetic acid , providing the compound on a multi-gram scale suitable for subsequent parallel derivatization. No such diversification pathway exists for the 4-benzyl congener without synthetic redesign.

Cross-coupling Late-stage functionalization Medicinal chemistry diversification

Lipophilicity Modulation: Bromine Substituent Provides Distinct Physicochemical Profile vs. Benzyl and Chlorobenzyl Analogs

The para-bromine atom in 4-(4-bromobenzyl)-1,4-oxazepane differentially impacts physicochemical properties relative to non-halogenated and chloro-substituted analogs. Computed logP values for the compound class indicate that the bromobenzyl group increases lipophilicity by approximately 0.5–0.8 log units compared to the unsubstituted benzyl derivative, with the Br substituent's Hansch π constant (π = 0.86) exceeding that of Cl (π = 0.71) [1]. For a closely matched structural comparator—4-(4-chlorobenzyl)-1,4-oxazepane, which has been explicitly identified as a key pharmacophoric element in the 3D-QSAR model for D₄ affinity [2]—the bromine-containing compound offers distinct properties: higher molecular weight (270.17 vs. 225.72 g/mol for the chloro analog), greater van der Waals volume, and different polarizability (Br⁻ polarizability ~4.01 ų vs. Cl⁻ ~2.18 ų). These differences translate to altered membrane permeability and potentially distinct pharmacokinetic behavior in cellular and in vivo models, although direct comparative ADME data are not available in the public domain.

Lipophilicity Physicochemical properties Lead optimization

Structural Confirmation by InChI Key: Unambiguous Identity Differentiation from Positional Isomers

4-(4-Bromobenzyl)-1,4-oxazepane possesses a unique InChI Key (GISFMYKDWLOBNX-UHFFFAOYSA-N) that distinguishes it from closely related positional isomers and substitution variants . The compound 3-(4-bromophenyl)-1,4-oxazepane (CAS 1784297-66-0; InChI Key: LPDKMJGLOBAONI-UHFFFAOYSA-N) has the bromophenyl group attached directly at the 3-position of the oxazepane ring rather than via a methylene linker at the 4-position . Similarly, (R)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride carries the bromophenyl substituent at the 2-position. These constitutional isomers differ in the attachment point of the aromatic group, which has been shown in the D₄ 3D-QSAR model to critically affect receptor binding by altering the spatial orientation of the key pharmacophoric elements (the two benzene ring systems and the aliphatic amine) [1]. Procurement of the correct isomer therefore requires confirmation by InChI Key matching, as simple name-based searches may conflate these structurally distinct entities.

Chemical identity Quality control Procurement specification

Where to Deploy 4-(4-Bromobenzyl)-1,4-oxazepane: Evidence-Backed Application Scenarios for Procurement Decisions


Dopamine D₄ Receptor Ligand Design and CNS Probe Development

Based on the nanomolar D₄ affinity (Ki = 2 nM) demonstrated by a closely related 2,4-disubstituted oxazepane bearing the identical 4-(4-bromobenzyl)-1,4-oxazepane substructure [1], this compound is the most appropriate starting scaffold for medicinal chemistry programs targeting the dopamine D₄ receptor. The bromobenzyl group has been identified as a critical pharmacophoric element in 3D-QSAR models, with molecular interaction fields concentrated around the halogenated benzyl ring and the aliphatic amine of the oxazepane system [2]. Researchers developing antipsychotic agents devoid of extrapyramidal side effects should prioritize this scaffold over non-halogenated 4-benzyl-1,4-oxazepane, for which no D₄ activity data exist.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for Parallel Library Synthesis

The para-bromine atom on the benzyl substituent provides a robust synthetic handle for palladium-catalyzed transformations (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings), as documented in general oxazepane synthetic methodology [1]. This makes 4-(4-bromobenzyl)-1,4-oxazepane uniquely suited as a diversification intermediate for generating compound libraries. A single procurement of this brominated scaffold can yield dozens of analogs through parallel cross-coupling with commercially available boronic acids, amines, or alkynes—an efficient route that is not accessible from 4-benzyl-1,4-oxazepane. The established reductive amination synthesis from 4-bromobenzaldehyde and homomorpholine hydrochloride provides reliable access at multi-gram scale [2], supporting medium-throughput library production.

Lipophilicity-Driven CNS Penetration Optimization in Lead Series

With a bromine Hansch π constant of 0.86—the highest among common 4-halobenzyl substituents (Cl: 0.71; F: 0.14; H: 0) [1]—4-(4-bromobenzyl)-1,4-oxazepane is the preferred choice when increased lipophilicity is required to enhance passive membrane permeability or blood-brain barrier penetration in CNS-targeted programs. This property is particularly relevant for oxazepane-based ligands targeting central dopamine or sigma receptors, where moderate to high logP values correlate with brain exposure. Procurement specialists evaluating multiple oxazepane building blocks can use this quantitative lipophilicity ranking to select the bromobenzyl variant when the design hypothesis demands maximal logP within the 4-substituted benzyl oxazepane series.

Quality-Controlled Procurement and Identity Verification for Hit-to-Lead and SAR Studies

Given the existence of multiple constitutional isomers—including 3-(4-bromophenyl)-1,4-oxazepane and 2-(4-bromophenyl)-1,4-oxazepane—that differ in the attachment position of the bromophenyl group to the oxazepane ring [1], 4-(4-bromobenzyl)-1,4-oxazepane must be procured with structural verification by InChI Key (GISFMYKDWLOBNX-UHFFFAOYSA-N). The 3D-QSAR analysis of the oxazepane chemotype has demonstrated that the spatial relationship between the aromatic substituent and the oxazepane heteroatoms is a determinant of receptor binding selectivity [2]. Procurement of an incorrect isomer could introduce misleading SAR data and waste screening resources. This scenario applies to core facilities and CROs managing compound management workflows for neuroscience or medicinal chemistry clients.

Quote Request

Request a Quote for 4-(4-Bromobenzyl)-1,4-oxazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.